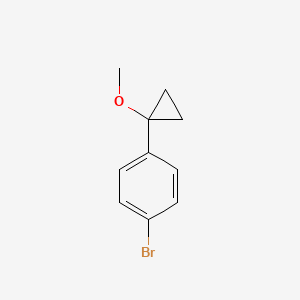

1-Bromo-4-(1-methoxycyclopropyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1-methoxycyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-12-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHNHBIMENYOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 4 1 Methoxycyclopropyl Benzene and Its Precursors

Direct Synthesis Approaches to 1-Bromo-4-(1-methoxycyclopropyl)benzene

Direct synthesis strategies focus on either introducing the bromine atom onto a pre-formed (1-methoxycyclopropyl)benzene (B13672320) scaffold or constructing the methoxycyclopropyl group on a brominated benzene (B151609) ring.

Electrophilic aromatic substitution is a cornerstone of arene functionalization. fiveable.me In this approach, the precursor (1-methoxycyclopropyl)benzene is treated with a brominating agent to introduce a bromine atom onto the aromatic ring. The cyclopropyl (B3062369) group is an activating, ortho-, para-directing group, meaning it increases the nucleophilicity of the benzene ring and directs the incoming electrophile (bromine) to the positions ortho and para to itself. Due to steric hindrance from the cyclopropyl group, the para-substituted product, this compound, is typically the major product.

The reaction is generally carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). openstax.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can overcome the aromatic stability of the benzene ring. libretexts.orglibretexts.org The mechanism proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the final brominated product. openstax.org

Alternative, milder brominating agents like N-Bromosuccinimide (NBS) can also be employed, often in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide, sometimes requiring a catalyst. nih.gov

Table 1: Conditions for Electrophilic Bromination of Substituted Benzenes

| Brominating Agent | Catalyst/Solvent | Key Features | Typical Substrates |

|---|---|---|---|

| Br₂ | FeBr₃ or AlCl₃ | Classic and effective method for activated and unactivated rings. openstax.org | Benzene, Toluene (B28343), Alkylbenzenes |

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Milder conditions, suitable for sensitive substrates. nih.gov | Anisole, Phenols, Anilines |

| Br₂ | Acetic Acid | Used for highly activated rings where a strong Lewis acid is not required. | Phenols, Anilines |

An alternative strategy involves building the 1-methoxycyclopropyl group onto a readily available brominated aromatic starting material, such as 1,4-dibromobenzene (B42075) or 4-bromophenylboronic acid. The construction of the cyclopropane (B1198618) ring is a key step and can be achieved through various methods. researchgate.net

One potential pathway is the Kulinkovich reaction, which transforms an ester (e.g., methyl 4-bromobenzoate) into a cyclopropanol (B106826) using a Grignard reagent and a titanium catalyst. The resulting 1-(4-bromophenyl)cyclopropan-1-ol can then be methylated (e.g., using sodium hydride and methyl iodide) to afford the methoxy (B1213986) ether.

Another approach is the cyclopropanation of an alkene. This would involve converting a precursor like 4-bromoacetophenone into a terminal alkene, such as 1-bromo-4-(1-propen-2-yl)benzene. Subsequent cyclopropanation, for instance via the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple), would form the cyclopropyl ring. orgsyn.org The introduction of the methoxy group would require additional synthetic steps.

Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound Derivatives

Transition metal catalysis provides a powerful and versatile platform for forming carbon-carbon bonds, offering a convergent approach to the target molecule and its derivatives.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for constructing biaryl systems and attaching alkyl or other groups to aromatic rings. nih.gov A common strategy for synthesizing this compound would be a Suzuki-Miyaura coupling. This could involve the reaction of a (1-methoxycyclopropyl)boronic acid or its ester with 1,4-dibromobenzene. Careful control of stoichiometry and reaction conditions would be necessary to achieve selective mono-arylation.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Typical Catalyst System |

|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organohalide | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Stille | Organostannane + Organohalide | Pd(PPh₃)₄ |

| Negishi | Organozinc compound + Organohalide | Pd(PPh₃)₄, PdCl₂(dppf) |

| Heck | Alkene + Organohalide | Pd(OAc)₂, PdCl₂ |

The development of direct C-H functionalization methods also presents a modern alternative, potentially allowing for the coupling of 1-bromobenzene with a 1-methoxycyclopropane derivative through palladium-catalyzed C-H activation, although this can be challenging. nih.govrsc.org

While palladium catalysts are prevalent, other transition metals are also effective for mediating C-C bond formation. Copper-promoted or -catalyzed reactions, such as Ullmann-type couplings, can be used to connect aryl and alkyl groups. For instance, a copper-mediated reaction between a 1-methoxycyclopropyl organometallic reagent and 1-bromo-4-iodobenzene (B50087) could be a viable route.

Research into other metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir) has opened new avenues for arene functionalization, often through C-H activation pathways. diva-portal.org These methods could provide novel, step-economical routes to the target compound or its precursors, avoiding the need to pre-functionalize both coupling partners. diva-portal.org

Advanced Catalytic Systems for this compound Synthesis

The field of catalysis is continuously evolving, offering more efficient, selective, and sustainable synthetic routes. Advanced catalytic systems applicable to the synthesis of this compound include the use of highly active phosphine ligands (e.g., Buchwald ligands) that can significantly improve the efficiency and scope of palladium-catalyzed cross-coupling reactions, even with challenging substrates.

Dual-catalysis systems, which combine two different catalytic cycles, are also emerging. For example, a combination of photoredox catalysis with transition metal catalysis can enable reactions under milder conditions or unlock novel reactivity patterns. Such a system could potentially be applied to either the cyclopropanation step or the C-C coupling step.

Furthermore, advancements in catalyst design and reaction engineering, including the use of continuous flow reactors, can lead to improved yields, higher purity, and more scalable syntheses of complex molecules like this compound. nih.gov

Heterogeneous Catalysis (e.g., Montmorillonite-supported Catalysts)

Heterogeneous catalysts, particularly clay-based materials like montmorillonite (B579905), offer a green and efficient alternative to traditional acid catalysts for various organic transformations, including electrophilic aromatic substitution. jocpr.comias.ac.in Montmorillonite clays, such as Montmorillonite K-10, are aluminosilicates that possess both Brønsted and Lewis acidic sites, enabling them to catalyze reactions under mild conditions. jocpr.comnih.gov Their use circumvents issues associated with corrosive and polluting liquid acids. ias.ac.in

In the context of synthesizing this compound, a plausible route involves the bromination of the precursor (1-methoxycyclopropyl)benzene. Montmorillonite clay can serve as a solid acid catalyst for this electrophilic aromatic bromination. The polar microenvironment within the clay's layers can enhance selectivity, favoring aromatic substitution over potential side-chain reactions. rsc.org This approach offers high yields, selectivity, and a simple workup, as the catalyst can be removed by simple filtration. jocpr.com The use of N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel, another solid support, is also a recognized method for regioselective electrophilic aromatic brominations. nih.gov

Table 1: Heterogeneous Catalysis for Aromatic Bromination

| Catalyst Type | Example | Key Advantages | Potential Application |

|---|---|---|---|

| Clay Catalyst | Montmorillonite K-10 | Inexpensive, non-corrosive, reusable, mild reaction conditions, high selectivity. jocpr.com | Catalyzing the regioselective bromination of (1-methoxycyclopropyl)benzene. |

Homogeneous Catalysis in Reaction Optimization

Homogeneous catalysis is fundamental to modern organic synthesis, particularly in the realm of cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. digitellinc.comananikovlab.ru While often employed to functionalize existing aryl bromides, these methods are also crucial for constructing the precursors of this compound. For instance, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be optimized to synthesize the (1-methoxycyclopropyl)benzene precursor.

Emerging Synthetic Techniques for this compound Production

Recent advancements in synthetic chemistry have introduced novel methods for forming C-Br bonds that offer milder conditions and unique reactivity compared to traditional approaches. Photocatalysis and electrosynthesis are at the forefront of these emerging techniques.

Photocatalytic Approaches to Bromination

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of reactive radical species under exceptionally mild conditions. beilstein-journals.org This methodology is highly applicable to the bromination of electron-rich aromatic compounds, such as the (1-methoxycyclopropyl)benzene precursor.

The process typically involves a photocatalyst, such as Ruthenium(II) tris(2,2'-bipyridyl) chloride (Ru(bpy)₃Cl₂), which becomes excited upon absorbing visible light. beilstein-journals.orgrsc.org The excited photocatalyst can then engage in a single-electron transfer (SET) with a bromine source like bromotrichloromethane (B165885) (BrCCl₃) or carbon tetrabromide (CBr₄). beilstein-journals.orgrsc.org This generates a bromine radical, which can then perform a highly regioselective bromination on the activated aromatic ring, often with a high preference for the para-position. rsc.org These reactions are often performed in the air, at room temperature, and avoid the use of strong acids or oxidants, aligning with the principles of green chemistry. rsc.org Furthermore, photocatalysis can be used to activate and functionalize aryl cyclopropanes, opening up other potential synthetic pathways. rsc.org

Table 2: Photocatalytic Bromination of Arenes

| Component | Example | Role in Reaction | Advantages |

|---|---|---|---|

| Photocatalyst | Ru(bpy)₃Cl₂ | Absorbs visible light to initiate electron transfer. beilstein-journals.org | Mild conditions, high selectivity, avoids harsh reagents. beilstein-journals.orgrsc.org |

| Bromine Source | BrCCl₃, CBr₄ | Acts as the source of the bromine atom. beilstein-journals.orgrsc.org | Safer and more manageable than liquid bromine. |

Electrochemical Synthesis Methods

Electrochemical synthesis offers a sustainable and powerful alternative to traditional reagent-based redox reactions. acs.org By using electricity as a "traceless" reagent, electrosynthesis can minimize waste and avoid the use of stoichiometric oxidants or reductants. acs.orgnih.gov

For the synthesis of this compound, electrochemical methods can be applied in several ways. One approach is the direct anodic oxidation of an aryl bromide precursor to generate a highly reactive hypervalent bromine(III) species, which can then be used in further transformations. nih.govresearchgate.net Another strategy involves the electrochemical generation of a brominating agent in situ. More directly, nickel-catalyzed electrochemical cross-coupling provides a redox-neutral method for functionalizing aryl bromides under mild conditions, which could be adapted for precursor synthesis. acs.org Electrochemical methods are also being developed for cyclopropanation reactions, providing a potential green route to the cyclopropyl moiety of the target molecule. nih.govxmu.edu.cn

Process Optimization and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are integral to modern process development. jddhs.comrsc.org Optimizing the synthesis of this compound involves maximizing yield while minimizing environmental impact.

Yield Enhancement and Byproduct Minimization

Enhancing the yield of the desired product is intrinsically linked to minimizing the formation of byproducts. A key strategy is to improve the regioselectivity of the bromination step. As discussed, the use of heterogeneous catalysts like montmorillonite clay or photocatalytic methods can lead to high para-selectivity, reducing the formation of ortho or multiple bromination byproducts that would complicate purification and lower the yield of the target isomer. rsc.orgrsc.org

Byproduct minimization is also addressed by improving the "atom economy" of the reaction—maximizing the incorporation of atoms from the reactants into the final product. rsc.org For example, catalytic methods that use a bromine source like HBr with an oxidant (e.g., aerobic oxidation) have a higher atom economy than using NBS, which generates succinimide (B58015) as a stoichiometric byproduct. researchgate.net Furthermore, employing solid acid catalysts like montmorillonite eliminates the need for corrosive acids and the subsequent neutralization and salt waste they produce. jocpr.com The adoption of greener solvents or even solvent-free conditions, where applicable, further reduces waste and environmental impact. jddhs.comnih.gov

Catalyst Recovery and Reuse Strategies

The synthesis of complex organic molecules such as this compound often relies on transition-metal catalysts. Given the high cost and environmental concerns associated with these metals, particularly rhodium and palladium, the development of effective catalyst recovery and reuse strategies is a critical aspect of sustainable chemical manufacturing. rsc.orgevonik.com Key methodologies are focused on immobilizing the catalyst to facilitate its separation from the reaction mixture, thereby allowing for its recycling in subsequent batches.

One prominent strategy involves the immobilization of the catalyst on a solid support. For instance, chiral dirhodium catalysts have been successfully immobilized on highly cross-linked polymers with pyridine (B92270) linkers. acs.org While this method allows for the recovery and recycling of the catalyst-bound polymer, it can sometimes be compromised by the leaching of the metal from the support into the product stream. acs.org

A more recent and innovative approach is the "catalyst-in-bag" system, which encapsulates a soluble, high-molecular-weight catalyst within a reusable dialysis membrane. acs.org This technique effectively contains the catalyst while allowing reactants and products to diffuse across the membrane. This method has demonstrated high recovery yields and maintained catalyst performance over multiple cycles. For example, in a gram-scale cyclopropanation, a dirhodium catalyst was recovered with 99% yield and 92% purity after four washing steps, ready for reuse. acs.org This approach significantly reduces the loss of expensive catalyst materials, with only parts-per-million (ppm) levels of rhodium being detected in the final products. acs.org

The table below summarizes the effectiveness of a catalyst-in-bag system for a dirhodium catalyst used in asymmetric cyclopropanation, highlighting its performance across multiple cycles.

Table 1: Catalyst Recovery and Reuse Performance in Asymmetric Cyclopropanation

| Cycle | Yield (%) | Enantioselectivity (% ee) | Rhodium Leaching (ppm) |

| 1 | 82 | 92 | 2.2 |

| 2 | 80 | 91 | - |

| 3 | 78 | 91 | - |

| 4 | 75 | 90 | - |

Data derived from studies on dirhodium catalyst systems in asymmetric cyclopropanation. acs.org

Other recovery processes, such as organic solvent nanofiltration (OSN), have also shown significant potential for reclaiming homogeneous catalysts from reaction mixtures without requiring high energy consumption. rsc.org These methods are crucial for improving the economic and environmental footprint of synthesizing complex molecules that depend on precious metal catalysts.

Solvent Selection and Reaction Condition Control

The successful synthesis of this compound, particularly through methodologies like the Kulinkovich reaction, is highly dependent on the careful selection of solvents and the precise control of reaction conditions. wikipedia.orgnih.gov These factors directly influence reaction rate, yield, and stereoselectivity. reddit.com

Solvent Selection

The Kulinkovich reaction, which forms a cyclopropanol precursor from an ester, typically employs ethereal solvents. wikipedia.org Solvents such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are commonly used because they effectively solvate the Grignard reagents and the titanium-alkoxide complexes involved in the catalytic cycle. wikipedia.orgreddit.com The choice of solvent can alter the reaction mechanism and efficiency. For instance, polar aprotic solvents that are good coordinators, like THF, can stabilize cationic intermediates, potentially lowering the transition state energy and affecting the reaction rate. reddit.com In some titanium-catalyzed asymmetric cyclopropanations, dichloromethane (B109758) (CH₂Cl₂) has been identified as an optimal solvent, while ethereal solvents were found to be less effective. organic-chemistry.org

Reaction Condition Control

Temperature is a critical parameter that must be tightly controlled. The formation of the reactive titanacyclopropane intermediate is a key step in the Kulinkovich reaction, and its stability and reactivity are temperature-dependent. organic-chemistry.org Reactions are often initiated at low temperatures (e.g., 0 °C) during the addition of the Grignard reagent to control the exothermic reaction and prevent side reactions. nrochemistry.com Subsequent warming to room temperature allows the reaction to proceed to completion. nrochemistry.com Studies on related cyclopropanation reactions have shown that while higher temperatures can increase reaction rates, they may negatively impact enantioselectivity and lead to increased catalyst leaching. acs.org

The stoichiometry of the reagents is another crucial factor. In variations of the Kulinkovich reaction, using sub-stoichiometric amounts of the titanium reagent can decrease the yield of the desired product while increasing the formation of byproducts. organic-chemistry.org Furthermore, the presence of additives can be essential. For example, in certain titanium-TADDOLate catalyzed cyclopropanations, the addition of molecular sieves was found to be crucial for achieving high yields and enantioselectivity. organic-chemistry.org

The following table illustrates the impact of reaction conditions on a representative cyclopropanation reaction.

Table 2: Effect of Reaction Conditions on a Representative Cyclopropanation

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantioselectivity (% ee) |

| Dirhodium Complex | Ethyl Acetate | 25 | 77 | 94 |

| Dirhodium Complex | Dichloromethane | 25 | 72 | 83 |

| Dirhodium Complex | Ethyl Acetate | 40 | 82 | 92 |

| Dirhodium Complex | Ethyl Acetate | 60 | 81 | 87 |

| Titanium-TADDOLate | Dichloromethane | -78 to -20 | High | High |

| Titanium-TADDOLate | Diethyl Ether | -78 to -20 | Low | Moderate |

Data compiled from studies on rhodium and titanium-catalyzed cyclopropanation reactions. acs.orgorganic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 4 1 Methoxycyclopropyl Benzene

General Principles of Nucleophilic Substitution Reactions Involving the Bromine Atom

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions due to the high energy required to break the C(sp²)-Br bond and the electronic repulsion between the electron-rich aromatic ring and an incoming nucleophile. libretexts.orglibretexts.org

General Principles of Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the benzene ring. The existing substituents on the ring determine the rate of reaction and the position (ortho, meta, or para) of the incoming electrophile. msu.edu The 1-methoxycyclopropyl group would be predicted to be an ortho-, para-directing group due to its electron-donating nature, which activates the ring towards electrophilic attack. The bromine atom is also an ortho-, para-director but is a deactivating group. msu.edu The interplay between these two groups would determine the ultimate regioselectivity of any EAS reaction.

General Principles of Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on an aromatic ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov

Heck Reactions

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for carbon-carbon bond formation between an unsaturated halide and an alkene. wikipedia.org For a substrate like 1-bromo-4-(1-methoxycyclopropyl)benzene, this reaction offers a direct route to introduce vinyl groups at the 4-position of the benzene ring. The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. nih.gov

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. researchgate.net While specific studies on this compound are not extensively documented, data from analogous aryl bromides demonstrate the general applicability of this reaction. Various palladium sources, such as Pd(OAc)₂, in combination with phosphine (B1218219) ligands, are effective. mdpi.com The reaction tolerates a wide range of functional groups on both the aryl halide and the alkene partner. researchgate.net

Table 1: Representative Conditions for Heck Reactions of Aryl Bromides

| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / LHX | K₂CO₃ | Water/DMF | >95 |

| 4-Bromoanisole | Styrene | Pd(II)-complex 7 | NaOH | DMF | 87 |

| 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMA | 98 |

Note: This table presents analogous examples to illustrate the scope of the Heck reaction. LHX refers to 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts. mdpi.comarkat-usa.org

Sonogashira Coupling

The Sonogashira coupling is a fundamental cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.org This reaction would enable the synthesis of 4-(1-methoxycyclopropyl)phenylacetylenes from this compound. The generally accepted mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is believed to generate a copper(I) acetylide intermediate.

The reactivity of aryl bromides in Sonogashira couplings can be influenced by steric and electronic factors. nih.govresearchgate.net Electron-rich and sterically hindered aryl bromides may require more forcing conditions or specialized catalyst systems. nih.govresearchgate.net Recent advancements have led to the development of copper-free protocols and reactions that can be performed at room temperature, often in aqueous media, enhancing the sustainability of the process. ucsb.edupitt.edu

Table 2: Examples of Sonogashira Coupling with Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|---|

| Bromobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂ / X-Phos | Cs₂CO₃ | Water (PTS) | Room Temp | 83 |

| 1-Bromo-4-methoxybenzene | Phenylacetylene | Pd/C | K₂CO₃ | Water | 80°C | 98 |

| 1-Bromo-4-fluorobenzene | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene (B28343) | 70°C | 92 |

Note: This table provides examples with various aryl bromides to show the general conditions and applicability of the Sonogashira coupling. ucsb.edu

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Heck and Sonogashira reactions, the C-Br bond in this compound is a suitable anchor for a range of other cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with organoboron compounds (boronic acids or esters) is one of the most versatile methods for creating biaryl structures. researchgate.netnih.gov Reacting this compound with an arylboronic acid would yield 4-aryl-1-(1-methoxycyclopropyl)benzene derivatives. The reaction is known for its mild conditions and tolerance of a wide array of functional groups. rsc.orgresearchgate.net

Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide, catalyzed by palladium. It offers another pathway for C-C bond formation, though the toxicity of tin reagents is a drawback.

Buchwald-Hartwig Amination: This is a key method for forming carbon-heteroatom bonds, specifically C-N bonds. It allows for the coupling of aryl bromides with a wide variety of amines (primary, secondary, anilines) to form arylamines, catalyzed by palladium complexes with specialized phosphine ligands.

Buchwald-Hartwig Etherification: Analogous to the amination, this reaction forms C-O bonds by coupling aryl halides with alcohols or phenols to produce diaryl or alkyl aryl ethers.

Table 3: Overview of Other Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Product from this compound |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | 4-Aryl-1-(1-methoxycyclopropyl)benzene |

| Stille | Ar-Sn(Alkyl)₃ | C-C | 4-Aryl-1-(1-methoxycyclopropyl)benzene |

| Buchwald-Hartwig Amination | R₂NH | C-N | N,N-R₂-[4-(1-methoxycyclopropyl)phenyl]amine |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is dictated by the constituent functional groups. Specific studies on this molecule are limited, but its reactivity can be predicted based on established chemical principles.

Oxidation: The aromatic ring is generally resistant to oxidation under mild conditions. The methoxy (B1213986) and cyclopropyl (B3062369) groups are also relatively stable. Strong oxidizing agents could potentially lead to the degradation of the cyclopropyl ring or the aromatic system. Monoamine oxidase (MAO) has been shown to catalyze the oxidation of structurally related tetrahydropyridines, suggesting that enzymatic oxidation could be a possibility under specific biological conditions, although this is speculative for the title compound. nih.govresearchgate.net

Reduction: The most reactive site for reduction is the carbon-bromine bond. This bond can be readily cleaved through several methods:

Catalytic Hydrogenolysis: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents), the bromine atom can be replaced with a hydrogen atom to yield 1-methoxy-1-phenylcyclopropane.

Metal-Mediated Reduction: Active metals like magnesium (in the formation of a Grignard reagent followed by quenching with a proton source) or lithium in the presence of a proton donor can effect hydrodebromination.

Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can also reduce aryl halides, although this is less common.

The benzene ring itself can be reduced under more forcing conditions, for example, through a Birch reduction (dissolving metal in liquid ammonia (B1221849) with an alcohol), which would lead to a non-aromatic diene product.

Mechanistic Elucidation of Reactions Involving this compound

In a typical palladium-catalyzed cross-coupling reaction (e.g., Heck or Sonogashira), the catalytic cycle involves several key intermediates:

Pd(0)Lₙ Complex: This is the active catalytic species, which initiates the cycle.

Oxidative Addition Complex (Ar-Pd(II)(Br)Lₙ): The C-Br bond of this compound adds to the Pd(0) center, forming a square planar Pd(II) intermediate. This is often the rate-determining step. The transition state for this step involves the interaction of the C-Br bond with the electron-rich metal center.

Substrate Coordination Complex: The second coupling partner (alkene for Heck, copper acetylide for Sonogashira) coordinates to the arylpalladium(II) complex.

Migratory Insertion or Transmetalation Intermediate: In the Heck reaction, the coordinated alkene inserts into the Pd-C bond. In Suzuki or Sonogashira reactions, a transmetalation step occurs where the organic group from the boron or copper reagent is transferred to the palladium center.

Product Formation and Catalyst Regeneration: The final product is formed through β-hydride elimination (Heck) or reductive elimination (Suzuki, Sonogashira). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Stereoelectronic effects, which describe how orbital overlap influences the structure and reactivity of a molecule, are significant in understanding the behavior of this compound. baranlab.org

Cyclopropyl Group: The cyclopropyl ring possesses unique electronic properties. Its C-C bonds have significant p-character (Walsh orbitals), allowing it to engage in conjugation with the adjacent π-system of the benzene ring. This group acts as a weak σ-donor, influencing the electron density of the aromatic ring.

Methoxy Group: The oxygen atom of the methoxy group, being directly attached to the cyclopropyl ring, can exert an influence through inductive effects.

Bromo Group: The bromine atom is an electronegative substituent, exerting a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs that can be donated into the aromatic ring via resonance (+R effect), although this is weaker than its inductive pull.

Influence of Solvents and Ligands on Reaction Pathways

Detailed experimental studies specifically investigating the influence of various solvents and ligands on the reaction pathways of this compound are not extensively documented in publicly available literature. However, the reactivity of this compound, an aryl bromide, can be inferred from the well-established principles of transition-metal-catalyzed cross-coupling reactions, where solvent and ligand choice are critical parameters for reaction efficiency and selectivity.

In reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, the solvent plays a crucial role in dissolving reactants, stabilizing catalytic species, and influencing the reaction rate. For instance, in Suzuki-Miyaura couplings, a variety of solvents, including toluene, tetrahydrofuran (B95107) (THF), dioxane, and dimethylformamide (DMF), are commonly employed. The choice of solvent can impact the solubility of the reactants and the palladium catalyst, as well as the efficacy of the base used. Biphasic systems, often utilizing water, are also common and can be advantageous for ease of product separation and the use of water-soluble reagents. wikipedia.org For Buchwald-Hartwig aminations, non-polar solvents like toluene and 1,4-dioxane (B91453) have been shown to be effective. nih.gov

The ligand bound to the metal center (commonly palladium) is a key determinant of the catalytic activity and selectivity. Phosphine ligands are frequently used in these cross-coupling reactions. The electronic and steric properties of the phosphine ligand influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. wikipedia.org Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have been shown to be highly effective for the coupling of aryl bromides. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, often exhibiting high stability and catalytic activity. wikipedia.org The specific choice of ligand can dramatically affect the reaction outcome, including yield and the formation of side products.

While no specific data tables for this compound are available, the following table provides a general overview of how solvents and ligands can influence the outcome of cross-coupling reactions involving aryl bromides.

| Reaction Type | Common Solvents | Common Ligands | General Influence |

| Suzuki-Miyaura Coupling | Toluene, THF, Dioxane, Water (in biphasic systems) | PPh₃, Buchwald ligands (e.g., XPhos, SPhos), NHCs | Solvent polarity and coordinating ability affect catalyst stability and reaction rate. Ligand sterics and electronics control catalyst activity and substrate scope. |

| Heck Reaction | DMF, DMA, Acetonitrile (B52724) | PPh₃, Tol-BINAP, NHCs | Polar aprotic solvents are often preferred. Ligand choice influences regioselectivity and catalyst stability at elevated temperatures. |

| Buchwald-Hartwig Amination | Toluene, Dioxane | Buchwald ligands (e.g., XPhos, RuPhos), Josiphos ligands | Non-polar, aprotic solvents are generally used. Bulky, electron-rich ligands are crucial for efficient C-N bond formation. nih.gov |

| Sonogashira Coupling | THF, DMF, Amines (e.g., triethylamine) | PPh₃, Xantphos, NHCs | Often run in the presence of a copper co-catalyst. The amine can act as both a base and a solvent. Ligand choice impacts the efficiency of both the palladium and copper catalytic cycles. libretexts.org |

Kinetic Studies and Reaction Rate Determinations

Specific kinetic studies and reaction rate determinations for this compound are not readily found in the surveyed scientific literature. Kinetic analysis of cross-coupling reactions provides valuable insights into the reaction mechanism, including the identification of the rate-determining step.

For aryl bromides in general, the oxidative addition of the aryl bromide to the low-valent palladium catalyst is often the rate-determining step in many cross-coupling reactions. The rate of this step is influenced by several factors, including the electronic nature of the aryl bromide, the steric and electronic properties of the ligand, and the solvent.

In the context of Sonogashira couplings, kinetic studies on various substituted aryl bromides have been performed. These studies have helped to elucidate the influence of substituents on the reaction rate. For example, electron-withdrawing groups on the aryl bromide generally accelerate the rate of oxidative addition, while electron-donating groups can slow it down. researchgate.net The 1-methoxycyclopropyl group on the benzene ring of the title compound would likely exert a complex electronic effect that would require specific kinetic measurements to quantify its impact on reaction rates.

High-throughput kinetic studies have been employed to analyze the rates of numerous coupling reactions simultaneously, providing a wealth of data on the effects of different substrates, catalysts, and ligands. researchgate.netnih.gov For instance, in Sonogashira reactions of a series of meta- and para-substituted aryl bromides, activation enthalpies and entropies have been determined using Eyring plots. For aryl bromides, activation enthalpies (ΔH‡) have been found to be in the range of 54-82 kJ mol⁻¹, with activation entropies (ΔS‡) ranging from -55 to 11 J mol⁻¹ K⁻¹. researchgate.netnih.gov

While no specific kinetic data for this compound is available, the table below illustrates the typical range of activation parameters observed for the Sonogashira coupling of various aryl bromides, which provides a general context for the expected reactivity.

| Aryl Halide Type | Activation Enthalpy (ΔH‡) (kJ mol⁻¹) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) |

| Aryl Iodides | 48 - 62 | -71 to -39 |

| Aryl Bromides | 54 - 82 | -55 to 11 |

| Aryl Chlorides | 95 - 144 | -6 to 100 |

| Data derived from general studies on Sonogashira reactions and not specific to this compound. researchgate.netnih.gov |

Further empirical research, including detailed kinetic analysis and systematic screening of solvents and ligands, would be necessary to fully characterize the reactivity profile of this compound and to optimize its use in synthetic applications.

Applications of 1 Bromo 4 1 Methoxycyclopropyl Benzene in Complex Organic Synthesis

As a Versatile Building Block for Diversified Molecular Architectures

The structure of 1-Bromo-4-(1-methoxycyclopropyl)benzene inherently positions it as a versatile building block. The presence of the bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks. The cyclopropyl (B3062369) ring, a strained three-membered carbocycle, can also participate in various transformations, including ring-opening reactions under specific conditions to yield more functionalized linear chains.

The methoxy (B1213986) group on the cyclopropane (B1198618) ring introduces a point of functionality that can be manipulated. For instance, it can be cleaved to reveal a hydroxyl group or potentially be eliminated to form a cyclopropene (B1174273) derivative, further expanding the synthetic utility of the molecule. The combination of these reactive sites allows for a modular approach to synthesis, where different parts of the molecule can be selectively functionalized to build a diverse library of compounds.

Synthesis of Advanced Pharmaceutical Intermediates

Brominated aromatic compounds are crucial intermediates in the pharmaceutical industry. The bromo-substituent serves as a handle for introducing various functional groups and for coupling with other molecules, which is a key strategy in the synthesis of active pharmaceutical ingredients (APIs). While direct examples involving this compound are not readily found in public literature, compounds with similar p-bromophenyl moieties are widely used.

The 1-methoxycyclopropyl group is a particularly interesting feature for pharmaceutical applications. The cyclopropyl ring is a known bioisostere for phenyl rings and other functional groups, often improving metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The methoxy group adds another layer of complexity and potential for interaction with biological targets. Therefore, this compound is a promising starting material for the synthesis of novel pharmaceutical intermediates that incorporate this unique structural element.

Precursor in Agrochemical Development

Similar to the pharmaceutical industry, the agrochemical sector relies heavily on halogenated intermediates for the synthesis of new pesticides, herbicides, and fungicides. The development of novel agrochemicals often involves the exploration of new chemical scaffolds to overcome resistance and improve efficacy. The unique combination of a bromophenyl group and a methoxycyclopropyl moiety in this compound makes it an attractive precursor for creating new agrochemical candidates. The lipophilicity and metabolic stability imparted by the cyclopropyl group can be advantageous for the bioavailability and persistence of the final product in the environment.

Utility in Materials Science for Novel Compound Generation (e.g., liquid crystals, conducting polymers)

Aromatic compounds, particularly those that are highly functionalized, are the building blocks for a wide range of materials. The rigid structure of the phenyl ring in this compound, combined with the potential for elongation and functionalization through the bromo-substituent, suggests its utility in the synthesis of liquid crystals. The introduction of the non-planar, three-dimensional cyclopropyl group could influence the packing and mesophase behavior of such materials.

Derivatization Strategies for Diverse Chemical Scaffolds

The reactivity of the bromine atom is central to the derivatization of this compound. As previously mentioned, a plethora of cross-coupling reactions can be employed to replace the bromine with various alkyl, aryl, vinyl, or alkynyl groups. Additionally, the bromine can be converted into other functional groups. For example, it can be lithiated or converted into a Grignard reagent, which then opens up a vast number of subsequent reactions with electrophiles.

The methoxycyclopropyl group also offers avenues for derivatization. Acid-catalyzed ring-opening or rearrangement reactions of the cyclopropyl ring could lead to the formation of entirely new chemical scaffolds, significantly increasing the molecular diversity accessible from this starting material.

Preparation of Organometallic Reagents for Further Transformations

A key transformation of aryl bromides is their conversion into organometallic reagents. This compound can be readily converted into its corresponding Grignard reagent by reaction with magnesium metal. This organomagnesium compound would be a powerful nucleophile, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds.

Alternatively, reaction with an organolithium reagent, such as n-butyllithium, would generate the corresponding aryllithium species. Aryllithium reagents are even more reactive than their Grignard counterparts and are invaluable in organic synthesis for the formation of complex molecules. These organometallic derivatives of this compound are key intermediates that unlock a vast array of subsequent chemical transformations.

Advanced Analytical and Computational Studies on 1 Bromo 4 1 Methoxycyclopropyl Benzene

Spectroscopic Methodologies for Structural and Mechanistic Insights

Modern spectroscopic techniques are indispensable for the detailed characterization of 1-Bromo-4-(1-methoxycyclopropyl)benzene and for monitoring its behavior during chemical transformations. These methods offer a window into the molecular structure, functional group dynamics, and the intricate details of reaction mechanisms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. One-dimensional NMR (¹H and ¹³C) provides fundamental information about the chemical environment of hydrogen and carbon atoms. For instance, the aromatic protons typically appear as distinct doublets in the ¹H NMR spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring, while the methoxy (B1213986) and cyclopropyl (B3062369) protons resonate in the aliphatic region.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals. These experiments reveal connectivity between atoms, confirming the molecular structure.

Furthermore, in-situ NMR monitoring is a powerful tool for studying the kinetics and mechanism of reactions involving this compound, such as Grignard formation or palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net By acquiring spectra at regular intervals directly from the reaction mixture, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of products in real-time. researchgate.netresearchgate.net This approach provides invaluable data for optimizing reaction conditions and understanding the underlying mechanistic steps. researchgate.netrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to Br) | ~7.45 (d) | ~131.5 |

| Aromatic CH (ortho to cyclopropyl) | ~7.20 (d) | ~127.0 |

| Methoxy (-OCH₃) | ~3.30 (s) | ~52.0 |

| Cyclopropyl CH₂ | ~1.10-1.20 (m) | ~15.0 |

| Quaternary Aromatic (C-Br) | - | ~121.0 |

| Quaternary Aromatic (C-cyclopropyl) | - | ~140.0 |

| Quaternary Cyclopropyl (C-O) | - | ~80.0 |

Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition.

In mechanistic studies, MS techniques, particularly when coupled with liquid chromatography (LC-MS) or used for real-time reaction monitoring, are invaluable for detecting transient intermediates and byproducts. researchgate.netresearchgate.netchimia.ch For example, in a cross-coupling reaction, ESI-MS (Electrospray Ionization Mass Spectrometry) can identify organometallic catalytic species and intermediates that would otherwise be undetectable. researchgate.netresearchgate.net This provides direct evidence for proposed reaction pathways. researchgate.netrsc.org

Impurity profiling is another critical application of mass spectrometry, often utilizing LC-MS/MS. resolvemass.canih.govhpst.cz This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry to detect, identify, and quantify impurities, even at trace levels. chimia.chresolvemass.ca This is essential for ensuring the purity of synthesized batches of the compound by identifying starting materials, byproducts from side reactions, or degradation products. resolvemass.ca

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Technique | Application |

| [M]+• | 226.01 | 228.01 | EI-MS | Molecular Ion Detection |

| [M+H]+ | 227.02 | 229.02 | ESI-MS | Molecular Weight Confirmation |

| [M-OCH₃]+ | 195.99 | 197.99 | MS/MS | Fragmentation Analysis |

| [M-C₄H₇O]+ | 155.93 | 157.93 | MS/MS | Fragmentation Analysis |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule. spectroscopyonline.com For this compound, these methods are used to confirm the presence of key structural features.

The IR spectrum would prominently feature C-H stretching vibrations for the aromatic ring (typically just above 3000 cm⁻¹), the methoxy group, and the cyclopropyl ring (typically just below 3000 cm⁻¹). spectroscopyonline.comlibretexts.org Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would be visible as a strong band, likely in the 1250-1050 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy provides complementary information. scialert.net Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong signal in the Raman spectrum. scialert.net The complementarity of IR and Raman is particularly useful, as vibrations that are weak in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational analysis. spectroscopyonline.com These techniques can also be used for reaction monitoring, for instance, by tracking the disappearance of the C-Br band during a substitution reaction. acs.org

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of the electronic properties and reactivity of this compound at a molecular level.

Molecular Orbital Analysis and Electronic Structure Prediction

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to model the electronic structure of this compound. nih.gov These calculations can predict molecular geometry, charge distribution, and the energies of molecular orbitals. acs.orgnih.gov

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.netchemrj.org The energy and spatial distribution of the HOMO indicate regions of the molecule that are most likely to act as an electron donor, while the LUMO indicates regions susceptible to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely have significant contributions from the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to cleavage in reactions like oxidative addition. nih.govresearchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Table 3: Hypothetical DFT-Calculated Electronic Properties (B3LYP/6-31G level)*

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~1.5 D | Indicates overall molecular polarity |

Reaction Pathway Modeling and Energy Landscape Calculations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netacs.orgnih.gov By calculating the potential energy surface, researchers can map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states. rsc.orgresearchgate.netnih.gov

For reactions involving this compound, such as a Suzuki-Miyaura cross-coupling, DFT calculations can be used to model the key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netchemrxiv.org These calculations provide the activation energies for each step, allowing for the identification of the rate-determining step and providing a rationale for experimentally observed reactivity and selectivity. acs.orgnih.gov

Similarly, computational studies can explore the energy barriers associated with potential side reactions, such as the ring-opening of the cyclopropyl group under certain conditions. researchgate.netnih.gov By comparing the calculated energy profiles for different possible pathways, a more complete and predictive understanding of the molecule's chemical behavior can be achieved. aps.orgescholarship.org

Prediction of Spectroscopic Properties from First Principles

The spectroscopic properties of this compound can be accurately predicted using first-principles quantum mechanical calculations, primarily through Density Functional Theory (DFT). nih.govresearchgate.net Methods such as DFT, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), allow for the calculation of nuclear magnetic shielding tensors and vibrational frequencies. researchgate.netacs.org These theoretical values are then converted into predictable NMR chemical shifts and IR absorption spectra, providing a powerful tool for structural elucidation in the absence of experimental data. acs.orgd-nb.info

Predicted ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, cyclopropyl, and methoxy protons. The 1,4-disubstituted benzene ring typically presents as a complex second-order system (an AA'BB' system) due to the similar electronic nature of the substituents. The three cyclopropyl protons are diastereotopic and thus chemically non-equivalent, expected to appear as complex multiplets. The methoxy group protons will appear as a sharp singlet.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to Bromine) | ~7.45 - 7.55 | d (J ≈ 8.5 Hz) | 2H |

| Aromatic (ortho to Cyclopropyl) | ~7.15 - 7.25 | d (J ≈ 8.5 Hz) | 2H |

| Methoxy (-OCH₃) | ~3.20 - 3.30 | s | 3H |

| Cyclopropyl (-CH₂-, syn to aryl) | ~1.10 - 1.20 | m | 2H |

| Cyclopropyl (-CH₂-, anti to aryl) | ~0.90 - 1.00 | m | 2H |

Predicted ¹³C NMR Spectral Data: The carbon NMR spectrum is predicted by calculating the shielding tensors for each carbon nucleus and referencing them to a standard like tetramethylsilane (B1202638) (TMS). researchgate.net For enhanced accuracy, especially for the carbon atom bonded to bromine, relativistic effects may need to be considered in the calculations. researchgate.net

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-Cyclopropyl) | ~142 - 145 |

| Aromatic (CH ortho to Cyclopropyl) | ~129 - 131 |

| Aromatic (CH ortho to Bromine) | ~131 - 133 |

| Aromatic (C-Br) | ~119 - 122 |

| Methoxy (-OCH₃) | ~52 - 55 |

| Cyclopropyl (Quaternary C-O) | ~60 - 63 |

| Cyclopropyl (-CH₂-) | ~18 - 22 |

Predicted Infrared (IR) Spectroscopy Data: Key vibrational modes for this compound can be predicted. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.org The characteristic C=C stretching modes of the benzene ring appear in the 1450-1600 cm⁻¹ region. youtube.com Strong absorptions corresponding to the C-O ether linkage and the C-Br bond are also anticipated at lower wavenumbers. Out-of-plane (OOP) C-H bending vibrations between 800-850 cm⁻¹ are highly characteristic of 1,4-disubstitution. libretexts.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methoxy/Cyclopropyl) | 2850 - 2980 | Medium |

| Aromatic C=C Ring Stretch | ~1590, ~1480 | Medium-Strong |

| C-O Ether Stretch | 1200 - 1250 | Strong |

| Aromatic C-H Out-of-Plane Bend (1,4-disubst.) | 800 - 850 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Conformational Analysis of this compound and its Derivatives

Conformational analysis investigates the different spatial arrangements of a molecule and their corresponding energies. For this compound, the most significant conformational freedom arises from the rotation about the single bond connecting the cyclopropyl ring to the benzene ring. Computational methods can map the potential energy surface by varying the dihedral angle (θ) of this bond to identify low-energy conformers and the energy barriers separating them. researchgate.netresearchgate.net

Theoretical calculations suggest that the bisected conformer is the global energy minimum due to favorable orbital overlap and reduced steric strain. The transition state between two equivalent bisected conformers is the perpendicular conformation, which represents the rotational energy barrier. pearson.comlibretexts.org

| Conformation | Dihedral Angle (Aryl-C-C-C) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Bisected (Stable) | 0° | 0 | Most stable conformer, maximizes electronic stabilization. |

| Perpendicular (Transition State) | 90° | ~8 - 12 | Highest energy point, represents the barrier to rotation. |

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) in this compound Systems

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activity or chemical reactivity. sciepub.comscienceforecastoa.com For the this compound system, a QSAR model would be built upon descriptors that quantify its electronic, steric, and hydrophobic characteristics. spu.edu.sy These descriptors can be derived from the molecule's distinct structural features.

The reactivity and interaction of this molecule with a biological target are governed by the interplay of its substituents:

Electronic Effects : The bromine atom acts as an electron-withdrawing group through induction (-I effect) but a weak deactivator in electrophilic aromatic substitution due to its electron-donating resonance effect (+R). The 1-methoxycyclopropyl group is generally considered electron-donating, with the methoxy portion providing a strong +R effect and the cyclopropyl ring contributing through its unique σ-character. These competing effects modulate the electron density of the aromatic ring. spu.edu.sy

Steric Effects : The three-dimensional bulk and shape of the 1-methoxycyclopropyl substituent are significant. Steric parameters, such as Taft's E_s or Charton's ν values, would be used in a QSAR model to describe how the size of this group might influence binding to a receptor pocket. nih.govresearchgate.net

| Structural Fragment | Primary Physicochemical Influence | Relevant QSAR Descriptors |

|---|---|---|

| p-Bromine Atom | Electronic, Hydrophobic | Hammett Constant (σ), Field/Inductive Effects (F), logP contribution |

| Benzene Ring | Steric, Hydrophobic | Molar Refractivity (MR), Molecular Volume, logP |

| Cyclopropyl Ring | Steric, Electronic, Hydrophobic | Sterimol parameters, Electronic donation parameters, logP contribution |

| Methoxy Group | Electronic (Resonance), Steric | Resonance Effects (R), Hammett Constant (σ), Molar Refractivity (MR) |

Comparative Chemical Behavior with Analogous Halogenated Benzene and Cyclopropyl Compounds

The chemical reactivity of this compound is best understood by comparing it to simpler, analogous structures. Its behavior in reactions like electrophilic aromatic substitution (EAS) is a product of the combined directing and activating/deactivating effects of its substituents. msu.eduyoutube.com

Comparison with 1-Bromo-4-cyclopropylbenzene : The addition of the methoxy group to the cyclopropyl substituent significantly enhances the electron-donating character of the side chain. This would likely increase the rate of EAS reactions, such as nitration or acylation, compared to 1-bromo-4-cyclopropylbenzene, as the increased activation from the methoxy group would overcome some of the deactivating effect of the bromine.

Comparison with 1-Chloro-4-(1-methoxycyclopropyl)benzene : In EAS reactions, bromo-substituted benzenes are generally less reactive than their chloro-substituted counterparts because bromine is less electronegative, making it a slightly better activator via resonance. However, reactions involving the carbon-halogen bond itself would differ. The C-Br bond is weaker than the C-Cl bond, making the bromo derivative more susceptible to reactions like metal-halogen exchange or cross-coupling reactions.

Reactivity towards Nucleophiles : While EAS is characteristic of benzene rings, reactivity towards nucleophiles can also be considered. For nucleophilic aromatic substitution (S_NAr), strong electron-withdrawing groups are required to activate the ring. stackexchange.com The net electron-donating character of the 1-methoxycyclopropyl group would make this compound highly unreactive towards S_NAr compared to a compound like 1-bromo-4-nitrobenzene. stackexchange.comrsc.org

| Compound | Relative Rate (Benzene = 1) | Rationale |

|---|---|---|

| This compound | >1 | Net activation from the strongly donating methoxycyclopropyl group outweighs deactivation by bromine. |

| 1-Bromo-4-cyclopropylbenzene | ~1 or slightly <1 | Weak activation from cyclopropyl group competes with deactivation by bromine. |

| p-Bromoanisole | >1 | Strong activation from the methoxy group. Likely similar to or slightly less reactive than the title compound. |

| Bromobenzene | <<1 | Deactivated by the bromine atom. |

Future Directions and Perspectives in 1 Bromo 4 1 Methoxycyclopropyl Benzene Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The future of synthesizing 1-Bromo-4-(1-methoxycyclopropyl)benzene and its analogs will focus on developing methods that are not only high-yielding but also highly selective and efficient. Current research in the broader field of cyclopropane (B1198618) synthesis points toward several promising strategies. Photoredox catalysis, for instance, offers a pathway to construct functionalized cyclopropanes under mild conditions using visible light, which could be adapted for this target molecule nih.govnih.gov.

Furthermore, transition-metal-catalyzed cyclopropanation remains a cornerstone of small-ring synthesis. Future work will likely concentrate on creating more sophisticated catalysts, perhaps based on earth-abundant metals, to control stereochemistry and improve yields rsc.orgrsc.org. An ongoing goal is to move from multi-step sequences to more streamlined, one-pot procedures that minimize waste and reduce purification efforts.

| Parameter | Conventional Methods | Future/Novel Methods |

|---|---|---|

| Catalysts | Often relies on precious metals (e.g., Rhodium, Palladium). | Focus on earth-abundant metals (e.g., Cobalt, Copper) and organic photocatalysts. rsc.orgnih.gov |

| Conditions | May require harsh temperatures or pressures. | Emphasis on mild, room-temperature conditions using visible light. nih.gov |

| Efficiency | Multi-step processes with intermediate purifications. | Development of one-pot, tandem, or cascade reactions. nih.govrsc.org |

| Selectivity | Control of stereochemistry can be challenging. | High chemo-, regio-, and stereoselectivity through advanced catalyst design. rsc.org |

| Starting Materials | Often relies on pre-functionalized, complex precursors. | Use of readily available feedstocks like carboxylic acids or simple alkenes. nih.govnih.gov |

Exploration of Untapped Reactivity Pathways and New Chemical Transformations

The structure of this compound offers two primary sites for chemical transformation: the carbon-bromine bond on the benzene (B151609) ring and the methoxycyclopropyl moiety. The bromo-substituent is a well-established "handle" for a vast array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds. Future research will undoubtedly explore the use of this compound as a building block to create more complex molecular architectures.

The methoxycyclopropyl group presents more novel reactivity. The strained three-membered ring is susceptible to ring-opening reactions under specific conditions (e.g., acidic or via transition metal catalysis), which could provide pathways to unique linear alkyl chains not easily accessible otherwise. The interplay between the electronic nature of the aryl ring and the stability of the cyclopropyl (B3062369) ether is a rich area for future mechanistic studies.

Expansion of Applications in Emerging Fields and Interdisciplinary Research

The cyclopropane motif is increasingly valued in medicinal chemistry for its ability to impart conformational rigidity, improve metabolic stability, and enhance potency by providing a three-dimensional structure that can optimize interactions with biological targets. semanticscholar.orgacs.orghyphadiscovery.comnih.gov Future research on this compound will likely involve its use as a scaffold or fragment in the design of new therapeutic agents. The bromo-substituent allows for its easy incorporation into drug discovery libraries via parallel synthesis.

Beyond medicine, the unique electronic and steric properties of aryl-cyclopropane systems could find applications in materials science. For example, incorporating this moiety into organic semiconductors or polymers could influence their packing, electronic, and photophysical properties. Interdisciplinary research could explore its use in developing novel liquid crystals, organic light-emitting diodes (OLEDs), or functional materials.

Sustainable and Scalable Production Methods for Industrial Relevance

For any chemical compound to have a real-world impact, its production must be both scalable and sustainable. Future research will be directed at replacing traditional brominating agents, which can be hazardous, with greener alternatives. Oxidative bromination using bromide salts (like NaBr) with a safe oxidant is a more environmentally benign approach. nih.govacs.org

Furthermore, the adoption of continuous-flow chemistry offers significant advantages for industrial production. Flow reactors provide superior heat and mass transfer, allowing for safer handling of reactive intermediates and potentially hazardous reactions. researchgate.netnih.gov Developing a scalable flow process for the synthesis of this compound would be a key objective for achieving industrial relevance, reducing waste, and improving safety. nih.gov

| Aspect | Traditional Batch Production | Sustainable & Scalable Future Production |

|---|---|---|

| Bromine Source | Molecular bromine (Br2), N-Bromosuccinimide (NBS). | In-situ generation from HBr or bromide salts with green oxidants (e.g., H2O2, air). nih.govnih.gov |

| Solvents | Chlorinated or volatile organic solvents. | Green solvents (e.g., CPME, ionic liquids) or solvent-free conditions. researchgate.netmdpi.com |

| Process Type | Batch processing with large reactor volumes. | Continuous-flow microreactors for enhanced safety and control. researchgate.net |

| Atom Economy | Can be low due to stoichiometric byproducts. | Higher atom economy through catalytic and optimized processes. |

| Safety | Risks associated with storing and handling hazardous reagents. | On-demand generation of reagents minimizes storage risks. nih.gov |

Integration with Automated Synthesis and Machine Learning Approaches for Discovery

The fields of chemical synthesis and discovery are being revolutionized by automation and artificial intelligence. researchgate.net Future research on this compound and its derivatives will be significantly accelerated by these technologies. Machine learning algorithms can predict the outcomes of reactions, suggest optimal synthetic routes, and even design new molecules with desired properties. chemrxiv.orgasiaresearchnews.comnih.gov

Automated synthesis platforms, sometimes called "chemputers" or self-driving labs, can then execute these computationally designed experiments, running numerous reactions in parallel to quickly identify optimal conditions or generate libraries of new compounds for screening. nih.govyoutube.com Integrating this compound into these automated workflows would enable the rapid exploration of its chemical space, leading to the discovery of new reactions, materials, and potential drug candidates far more quickly than with traditional laboratory methods.

Q & A

Q. What safety protocols are recommended for handling 1-Bromo-4-(1-methoxycyclopropyl)benzene given limited toxicity data?

- Methodological Answer : Due to insufficient acute and chronic toxicity data , adhere to the following:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation exposure (classified as Acute Toxicity Category 4 for inhalation) .

- Avoid contact with strong acids, bases, oxidizing agents, or reducing agents, as hazardous decomposition products (e.g., toxic fumes) may form .

- Implement a spill-response plan using inert absorbents like vermiculite and dispose of waste via licensed hazardous-waste contractors .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare H and C NMR spectra with literature data to verify substituent positions (e.g., methoxy and cyclopropyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) to validate the molecular formula .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups like C-Br (~500–600 cm) and methoxy C-O (~1100 cm) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent photodegradation and moisture absorption .

- Monitor decomposition via periodic GC-MS analysis to detect impurities like brominated byproducts .

- Avoid prolonged exposure to air, as cyclopropane rings may undergo ring-opening reactions under oxidative conditions .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for coupling reactions involving this compound?

- Methodological Answer :

- Use density functional theory (DFT) to calculate transition-state energies for Suzuki-Miyaura or Buchwald-Hartwig couplings, focusing on steric effects from the cyclopropane ring .

- Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics using molecular dynamics (MD) software .

- Validate predictions with experimental data (e.g., reaction yield vs. temperature) to refine catalytic systems (e.g., Pd(OAc)/XPhos) .

Q. What strategies resolve contradictions in reported reactivity data for this compound under varying conditions?

- Methodological Answer :

- Perform controlled kinetic studies using in situ IR or Raman spectroscopy to monitor intermediate formation (e.g., Grignard adducts) .

- Compare results across solvents (polar vs. nonpolar) and temperatures to identify conflicting reactivity trends .

- Use differential scanning calorimetry (DSC) to assess thermal stability and exothermic decomposition thresholds .

Q. How can researchers evaluate the bioactivity of derivatives synthesized from this compound?

- Methodological Answer :

- In vitro assays : Screen for antifungal activity using microdilution assays (e.g., against Candida albicans), referencing MIC (Minimum Inhibitory Concentration) values .

- Enzyme inhibition studies : Use fluorescence polarization assays to test interactions with target enzymes (e.g., cytochrome P450 isoforms) .

- ADME profiling : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.